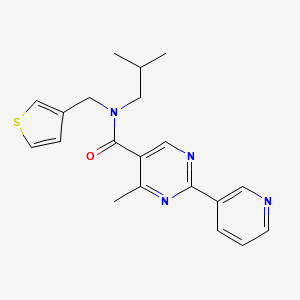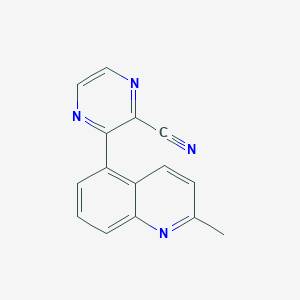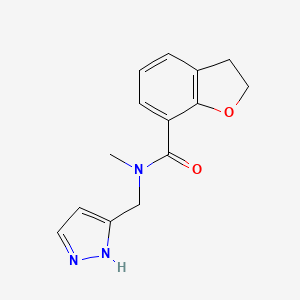![molecular formula C17H14FN3O3 B4255033 2-[(3-fluorophenoxy)methyl]-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4255033.png)
2-[(3-fluorophenoxy)methyl]-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide
説明
2-[(3-fluorophenoxy)methyl]-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also referred to as 'Compound A' and is a member of the oxazole family of compounds.
作用機序
The mechanism of action of 2-[(3-fluorophenoxy)methyl]-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. This compound inhibits the PI3K/Akt/mTOR pathway, which is a major signaling pathway that is overactive in many types of cancer. This results in the inhibition of cell growth and proliferation and induction of apoptosis.
In addition, this compound also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response. This results in the reduction of inflammation and oxidative stress, which are major contributors to neurodegenerative diseases.
Biochemical and Physiological Effects:
2-[(3-fluorophenoxy)methyl]-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide has various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce angiogenesis. In addition, this compound also has neuroprotective effects and can reduce oxidative stress, inflammation, and neuronal damage.
実験室実験の利点と制限
The advantages of using 2-[(3-fluorophenoxy)methyl]-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide in lab experiments are its potent anti-tumor and neuroprotective effects. This compound can be used to study the mechanisms of cancer cell growth and proliferation and can also be used to develop new treatments for neurodegenerative diseases.
The limitations of using this compound in lab experiments are its toxicity and potential side effects. This compound can cause liver and kidney damage and can also cause gastrointestinal and cardiovascular side effects.
将来の方向性
There are several future directions for the research of 2-[(3-fluorophenoxy)methyl]-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide. One direction is to further study the mechanisms of action of this compound and identify new targets for cancer treatment and neuroprotection. Another direction is to develop new formulations of this compound that can improve its pharmacokinetic properties and reduce its toxicity. Finally, this compound can be used in combination with other drugs to enhance its efficacy and reduce its side effects.
科学的研究の応用
2-[(3-fluorophenoxy)methyl]-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of application is in the field of cancer research. Studies have shown that this compound has potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound works by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and reducing angiogenesis.
Another area of application is in the field of neuroscience. Studies have shown that this compound has neuroprotective effects and can be used to treat various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound works by reducing oxidative stress, inflammation, and neuronal damage.
特性
IUPAC Name |
2-[(3-fluorophenoxy)methyl]-N-(pyridin-3-ylmethyl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c18-13-4-1-5-14(7-13)23-11-16-21-15(10-24-16)17(22)20-9-12-3-2-6-19-8-12/h1-8,10H,9,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYMERIZOIOLMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC2=NC(=CO2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-methyl-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B4254963.png)


![1-(3-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B4254982.png)
![2-methyl-8-[4-(1H-pyrazol-1-ylmethyl)benzyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4254985.png)
![2-[4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4254991.png)
![1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B4255004.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)isonicotinamide](/img/structure/B4255010.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4255021.png)

![2-({[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}amino)-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B4255050.png)
![2,4-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B4255055.png)
![8-(2-propylisonicotinoyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4255057.png)